![molecular formula C20H25NO5 B5216821 3-Butanoyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one](/img/structure/B5216821.png)
3-Butanoyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one
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Overview
Description
3-Butanoyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one is a complex organic compound with a unique structure that combines a pyranone ring with a butanoyl group and a dimethoxyphenyl ethylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanoyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one typically involves multiple steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic conditions.
Introduction of the Butanoyl Group: The butanoyl group can be introduced via an acylation reaction using butanoyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Ethylamino Side Chain: This step involves the nucleophilic substitution of the pyranone ring with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Butanoyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones and aldehydes within the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
3-Butanoyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyranone derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Butanoyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Butanoyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one: Unique due to its specific combination of functional groups.
2-(3,4-Dimethoxyphenyl)ethylamine: Similar side chain but lacks the pyranone ring and butanoyl group.
6-Methylpyran-2-one: Contains the pyranone ring but lacks the butanoyl group and dimethoxyphenyl ethylamino side chain.
Uniqueness
The uniqueness of this compound lies in its combination of a pyranone ring, a butanoyl group, and a dimethoxyphenyl ethylamino side chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
3-butanoyl-4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-5-6-16(22)19-15(11-13(2)26-20(19)23)21-10-9-14-7-8-17(24-3)18(12-14)25-4/h7-8,11-12,21H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCXYEXEGPMFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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